Methyl 5-fluoro-4-methoxypicolinate
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Overview
Description
Methyl 5-fluoro-4-methoxypicolinate is a chemical compound with the molecular formula C8H8FNO3 and a molecular weight of 185.15 g/mol . It is a derivative of picolinic acid, where the 5-position is substituted with a fluorine atom and the 4-position with a methoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-fluoro-4-methoxypicolinate typically involves the esterification of 5-fluoro-4-methoxypicolinic acid. One common method is the reaction of 5-fluoro-4-methoxypicolinic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: Methyl 5-fluoro-4-methoxypicolinate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by nucleophiles under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The ester group can be reduced to form alcohols.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of substituted picolinates.
Oxidation: Formation of aldehydes or acids.
Reduction: Formation of alcohols.
Scientific Research Applications
Methyl 5-fluoro-4-methoxypicolinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of Methyl 5-fluoro-4-methoxypicolinate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with enzymes and receptors. This interaction can modulate the activity of these proteins, leading to various biological effects. The methoxy group also contributes to the compound’s lipophilicity, affecting its absorption and distribution within biological systems .
Comparison with Similar Compounds
Methyl 5-fluoropicolinate: Similar structure but lacks the methoxy group.
Methyl 4-methoxypicolinate: Similar structure but lacks the fluorine atom.
Methyl 5-chloro-4-methoxypicolinate: Similar structure with a chlorine atom instead of fluorine.
Uniqueness: Methyl 5-fluoro-4-methoxypicolinate is unique due to the presence of both fluorine and methoxy groups, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, while the methoxy group increases its lipophilicity and potential for biological interactions .
Properties
IUPAC Name |
methyl 5-fluoro-4-methoxypyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO3/c1-12-7-3-6(8(11)13-2)10-4-5(7)9/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXCLVMMEDWTIHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC=C1F)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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